Subtype-Selective nAChR Agonist Activity Profile: 6-Position Pivaloyl Derivative Demonstrates 10-Fold Higher Potency at α4β4 vs α4β2 nAChR
6-(2,2-Dimethyl-propionylamino)-nicotinic acid exhibits differential agonist potency across neuronal nicotinic acetylcholine receptor (nAChR) subtypes expressed in recombinant human embryonic kidney cell lines. The compound displays an EC50 of 7.00 × 10³ nM (7.0 μM) at the α4β4 subtype [1] versus an EC50 of 6.80 × 10⁴ nM (68 μM) at the α4β2 subtype [2], representing an approximate 10-fold potency preference for α4β4 over α4β2. This subtype differentiation profile is a function of the 6-position pivaloyl substitution and cannot be assumed for positional isomers (2-, 4-, or 5-substituted pivalamidonicotinic acids) or alternative 6-substituted analogues for which comparative nAChR subtype profiling data are unavailable or demonstrably divergent.
| Evidence Dimension | Functional agonist potency (EC50) at human recombinant nAChR subtypes |
|---|---|
| Target Compound Data | EC50 = 7.00 × 10³ nM (α4β4); EC50 = 6.80 × 10⁴ nM (α4β2) |
| Comparator Or Baseline | Same compound tested across different nAChR subtypes (α4β4 vs α4β2); nicotinic acid (unsubstituted) shows no significant activity at these subtypes |
| Quantified Difference | 10-fold lower EC50 (higher potency) at α4β4 relative to α4β2 |
| Conditions | Recombinant human nAChR subtypes expressed in HEK cell lines; functional agonist assay |
Why This Matters
Researchers requiring selective modulation of α4β4-containing nAChRs over α4β2-containing nAChRs should prioritize this specific 6-substituted pivaloyl derivative, as alternative regioisomers or 6-substituted variants may exhibit distinct subtype selectivity profiles that compromise experimental specificity.
- [1] BindingDB. BDBM50369150: EC50 = 7.00E+3 nM at recombinant human α4β4 nAChR expressed in HEK cells. View Source
- [2] BindingDB. BDBM50369150: EC50 = 6.80E+4 nM at recombinant human α4β2 nAChR expressed in HEK cells. View Source
